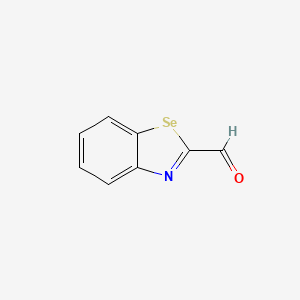
1,3-Benzoselenazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoselenazole-2-carbaldehyde is an organoselenium compound that features a benzene ring fused with a selenazole ring, which contains selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzoselenazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of zinc bis(o-aminoselenoate) with acid chlorides . Another method includes the reaction of bis(o-aminophenyl) diselenide with aldehydes promoted by sodium metabisulfite . Additionally, a one-pot preparation method using N-(acetyl)benzoyl-2-iodoanilines via microwave-assisted methodology has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the one-pot microwave-assisted method, suggests potential for industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzoselenazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 1,3-Benzoselenazole-2-carboxylic acid.
Reduction: 1,3-Benzoselenazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzoselenazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential antiviral, antihypertensive, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as cyanine-type dyes.
Wirkmechanismus
The mechanism of action of 1,3-Benzoselenazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The selenium atom in the selenazole ring can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole-2-carbaldehyde: Contains sulfur instead of selenium.
1,3-Benzoxazole-2-carbaldehyde: Contains oxygen instead of selenium.
1,3-Benzimidazole-2-carbaldehyde: Contains nitrogen instead of selenium.
Uniqueness
1,3-Benzoselenazole-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced antioxidant properties and different reactivity profiles, making them valuable in various applications.
Eigenschaften
CAS-Nummer |
119151-39-2 |
|---|---|
Molekularformel |
C8H5NOSe |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
1,3-benzoselenazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOSe/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H |
InChI-Schlüssel |
VKYNNAZUYTZYMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C([Se]2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



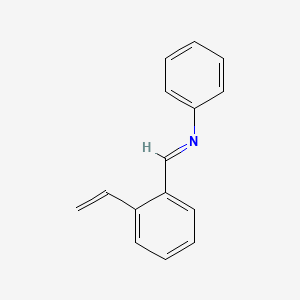
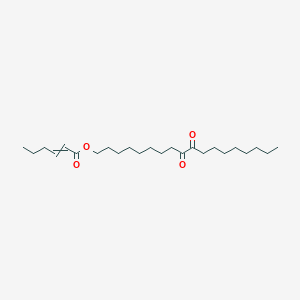
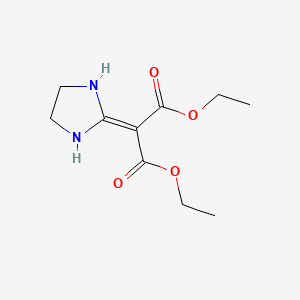
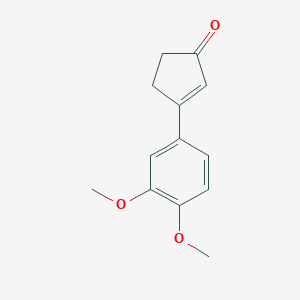
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)

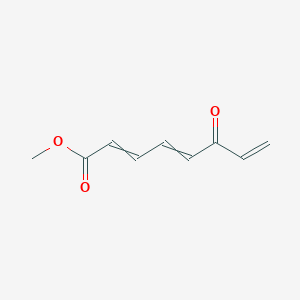

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)
